molecular formula C13H8F4O B6374538 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% CAS No. 1261548-05-3

2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95%

Cat. No. B6374538
CAS RN: 1261548-05-3
M. Wt: 256.19 g/mol
InChI Key: XXHXZDWFQRLZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% (2F4TFPP) is an organic compound that is used extensively in scientific research. It is a colorless to pale yellow crystalline solid with a melting point of 136-138°C. 2F4TFPP is a versatile compound that can be used in a variety of applications including synthesis, drug development, and laboratory experiments.

Scientific Research Applications

2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% is widely used in scientific research due to its versatility. It is used in the synthesis of a variety of compounds, such as drugs, dyes, and other organic compounds. In addition, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% is used in the development of new drugs and in laboratory experiments. It has been used in the synthesis of novel drugs, such as the anticonvulsant drug gabapentin, and in the development of new dyes.

Mechanism of Action

2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% has a variety of mechanisms of action. In the synthesis of drugs and dyes, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% acts as a nucleophile, attacking the electrophilic carbon of the desired compound. In addition, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% can act as an acid, protonating the desired compound. This protonation facilitates the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been used in the synthesis of drugs and dyes, and has been shown to have a variety of pharmacological effects. In addition, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as an ability to stimulate the immune system.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% is a versatile compound that has a variety of advantages and limitations for laboratory experiments. One of the main advantages is its low cost and availability. In addition, it is relatively stable and can be synthesized in a variety of ways. However, it is important to note that 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% is a hazardous material and should be handled with care.

Future Directions

There are a variety of potential future directions for the use of 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95%. It could be used in the development of new drugs and dyes, as well as in the synthesis of other organic compounds. In addition, it could be used in the development of new laboratory experiments, such as in the study of biochemical and physiological effects. Finally, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% could be used in the development of new materials, such as catalysts and polymers.

Synthesis Methods

2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-fluoro-4-chlorophenol with 2-trifluoromethylphenyl bromide in the presence of a base such as potassium carbonate. This reaction produces the desired 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% in high yield. Other methods of synthesis include the reaction of 2-fluoro-4-chlorophenol with a variety of other trifluoromethylphenyl bromides and the reaction of 4-chlorophenol with 2-trifluoromethylphenyl bromide in the presence of a base.

properties

IUPAC Name

2-fluoro-4-[2-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-11-7-8(5-6-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHXZDWFQRLZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684424
Record name 3-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261548-05-3
Record name 3-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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